An In-depth Technical Guide to (S)-HexylHIBO: Structure, Properties, and Biological Activity
An In-depth Technical Guide to (S)-HexylHIBO: Structure, Properties, and Biological Activity
(S)-HexylHIBO , with the systematic IUPAC name (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid , is a potent and selective antagonist of Group I metabotropic glutamate receptors (mGluRs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as a modulator of mGluR signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
(S)-HexylHIBO is a derivative of the amino acid L-aspartic acid, featuring a hexyl-substituted isoxazolone moiety. The chirality at the alpha-carbon is of the (S)-configuration.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-HexylHIBO is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | [1] |
| CAS Number | 334887-48-8 | [1] |
| Molecular Formula | C₁₂H₂₀N₂O₄ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| Melting Point | 207-219 °C (decomposes) | |
| Appearance | Off-white to light yellow powder | |
| Solubility | Soluble to 20 mM in 1eq. NaOH | |
| Predicted Density | 1.176 ± 0.06 g/cm³ | |
| Predicted pKa | 2.26 ± 0.10 | |
| InChI | InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 | |
| InChI Key | OKJBLHIYOWSQDJ-VIFPVBQESA-N | |
| Canonical SMILES | CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |
| Isomeric SMILES | CCCCCCC1=C(ONC1=O)C--INVALID-LINK--N |
Biological Activity
(S)-HexylHIBO functions as a competitive antagonist at Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5 subtypes. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability.
Receptor Binding Affinity
The antagonist potency of (S)-HexylHIBO is characterized by its inhibition constants (Kᵢ) at the respective receptors.
| Receptor Subtype | Inhibition Constant (Kᵢ) |
| mGluR1a | 140 µM |
| mGluR5a | 110 µM |
Signaling Pathway
Group I mGluRs are coupled to the Gq/11 family of G-proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. As an antagonist, (S)-HexylHIBO blocks this signaling pathway at the receptor level.
Caption: Group I mGluR signaling pathway antagonized by (S)-HexylHIBO.
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and characterization of (S)-HexylHIBO are provided below.
Synthesis of (S)-HexylHIBO
The synthesis of (S)-HexylHIBO can be achieved through a multi-step process starting from L-aspartic acid. The following is a representative synthetic route.
Caption: General synthetic workflow for (S)-HexylHIBO.
Detailed Protocol:
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Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected, for example, with a Boc (tert-butyloxycarbonyl) group, and the α-carboxyl group is esterified (e.g., as a methyl or ethyl ester) to prevent side reactions.
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Activation of the β-Carboxyl Group: The β-carboxyl group of the protected aspartic acid is activated, for instance, by conversion to an acid chloride or by using a coupling agent like DCC (dicyclohexylcarbodiimide).
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Condensation: The activated aspartic acid derivative is reacted with a hexylmalonate derivative in the presence of a base. This step introduces the hexyl chain.
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Cyclization: The resulting intermediate is treated with hydroxylamine hydrochloride to form the isoxazolone ring.
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Deprotection: The protecting groups on the amino and α-carboxyl groups are removed under appropriate conditions (e.g., acid treatment for the Boc group and saponification for the ester group) to yield the final product, (S)-HexylHIBO.
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Purification: The final compound is purified by techniques such as recrystallization or column chromatography.
Radioligand Binding Assay for mGluR1
This protocol describes a competitive binding assay to determine the affinity of (S)-HexylHIBO for the mGluR1 receptor.
Materials:
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Membrane preparations from cells expressing human mGluR1.
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Radioligand: [³H]-Quisqualic acid or another suitable mGluR1 radioligand.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM MgCl₂.
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(S)-HexylHIBO stock solution.
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Non-specific binding determinator: 10 µM of a non-radiolabeled, high-affinity mGluR1 agonist or antagonist.
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96-well microplates.
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation cocktail and a liquid scintillation counter.
Procedure:
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Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (typically 20-50 µg of protein per well), and varying concentrations of (S)-HexylHIBO.
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Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells.
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Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
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Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
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Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Determine the specific binding by subtracting the non-specific binding (wells with the high concentration of non-radiolabeled ligand) from the total binding. Plot the specific binding as a function of the (S)-HexylHIBO concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Measurement of Intracellular Calcium Mobilization
This protocol outlines a method to assess the antagonist effect of (S)-HexylHIBO on agonist-induced intracellular calcium release in cells expressing mGluR1 or mGluR5.
Materials:
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Cells expressing mGluR1 or mGluR5 (e.g., HEK293 or CHO cells).
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Fura-2 AM (a ratiometric calcium indicator).
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Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
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Pluronic F-127.
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mGluR1/5 agonist (e.g., DHPG).
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(S)-HexylHIBO stock solution.
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A fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.
Procedure:
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Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
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Dye Loading: Prepare a loading buffer containing Fura-2 AM and a small amount of Pluronic F-127 in HBSS. Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.
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Washing: Wash the cells with HBSS to remove extracellular Fura-2 AM.
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Antagonist Incubation: Incubate the cells with varying concentrations of (S)-HexylHIBO for a predetermined time (e.g., 15-30 minutes).
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Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
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Agonist Stimulation: Add a specific mGluR1/5 agonist to the wells and immediately begin recording the fluorescence ratio over time.
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Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of the (S)-HexylHIBO concentration to determine the IC₅₀ for the inhibition of the agonist-induced calcium signal.
This technical guide provides a detailed overview of the chemical and biological properties of (S)-HexylHIBO, along with methodologies for its synthesis and characterization. This information should serve as a valuable resource for researchers investigating the role of Group I metabotropic glutamate receptors in health and disease.
